Onvansertib

Übersicht

Beschreibung

Onvansertib is a highly selective, ATP-competitive, orally bioavailable PLK1 inhibitor . It has shown tumor growth inhibition in various types of cancer . It has been used in clinical trials for the treatment of Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) .

Molecular Structure Analysis

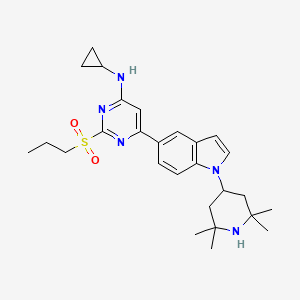

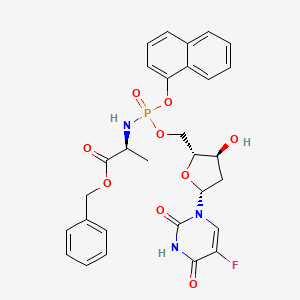

The molecular structure of Onvansertib is represented by the formula C24H27F3N8O3 . For a detailed molecular structure, please refer to resources like PubChem .

Chemical Reactions Analysis

Onvansertib has been shown to induce mitotic arrest, chromosomic abnormalities, and polyploidy leading to apoptosis of sensitive and resistant cells at nanomolar concentrations . It has also been found to inhibit the growth of experimental tumors in mice and metastatic dissemination in zebrafishes .

Wissenschaftliche Forschungsanwendungen

1. Application in Medulloblastoma Treatment

Onvansertib has shown effectiveness in treating Group 3 medulloblastoma (MB), particularly those with MYC amplification. As a PLK1 inhibitor, onvansertib can sensitize these tumors to radiotherapy. Research demonstrated its efficacy in both in vitro and xenograft models, where it reduced colony formation, cell proliferation, stem cell renewal, and induced G2/M arrest. Moreover, it increased DNA damage and apoptosis when combined with radiation, leading to significant tumor regression in xenografts (Wang et al., 2021).

2. Efficacy in Lung Adenocarcinoma

Onvansertib has been investigated for its role in lung adenocarcinoma (LUAD). It effectively induced apoptosis, inhibited cell proliferation and migration, and enhanced levels of reactive oxidative species in LUAD. Additionally, it affected the β-catenin/c-Myc signaling pathway, suggesting a potential therapeutic application for LUAD treatment (Wang et al., 2023).

3. Potential in Treating Acute Myeloid Leukemia

Onvansertib has been evaluated in combination with other treatments for relapsed or refractory acute myeloid leukemia (AML). A study showed that onvansertib, combined with decitabine, was well tolerated and exhibited antileukemic activity, especially in patients with engagement of the PLK1 target and decreased mutant circulating tumor DNA following treatment (Zeidan et al., 2020).

4. Role in Prostate Cancer Treatment

Research on onvansertib has extended to prostate cancer, particularly in combination with standard treatments like abiraterone and prednisone. These studies explore the potential of onvansertib in enhancing the efficacy of existing treatments for metastatic castration-resistant prostate cancer (mCRPC) (Einstein et al., 2019).

5. Use in Ovarian Carcinoma

Onvansertib has been assessed for its effectiveness against mucinous ovarian carcinoma, showing potential when combined with antimitotic drugs. In vivo studies demonstrated that onvansertib, particularly in combination with paclitaxel, induced significant tumor regressions and prolonged survival in mice models of mucinous epithelial ovarian cancer (Affatato et al., 2020).

6. Potential in Overcoming PARP Inhibitor Resistance

Onvansertib has shown promise in overcoming resistance to PARP inhibitors, particularly in BRCA1/2 mutant tumors. Its combination with PARP inhibitors demonstrated potent anti-tumor activity in preclinical models, indicating a potential approach to address therapeutic resistance in cancers where PARP inhibitors are a standard treatment (Chiappa et al., 2022).

Zukünftige Richtungen

Onvansertib is currently being investigated in clinical trials for its efficacy in treating various types of cancer, including Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) . The combination of Onvansertib with other treatments like FOLFIRI and bevacizumab is also being explored . The results of these trials will determine the future directions for the use of Onvansertib in cancer treatment.

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025917 | |

| Record name | Onvansertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Onvansertib | |

CAS RN |

1034616-18-6 | |

| Record name | Onvansertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onvansertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Onvansertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ONVANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)